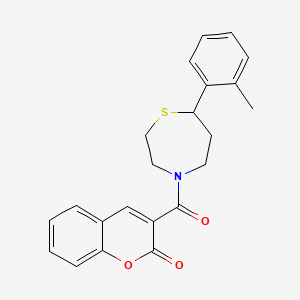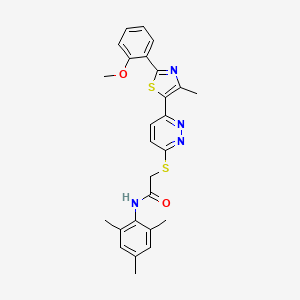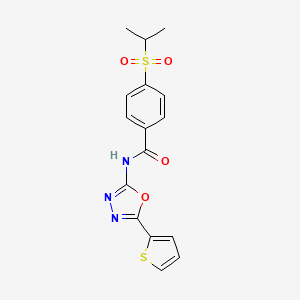
3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H21NO3S and its molecular weight is 379.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Biological Systems
One significant application of chromene derivatives, closely related to 3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one, is in the development of fluorescent probes for the visualization of biological processes. A study demonstrated the use of a thiol-chromene "click" reaction for the rapid and sensitive detection of thiols in living cells and mice, highlighting its potential in studying oxidative stress, cell apoptosis, and cerebral ischemia reperfusion (Yang et al., 2019).
Antimicrobial Applications
Coumarin-thiazole derivatives, which share structural similarities with the compound , have shown antimicrobial properties. These derivatives can be incorporated into polymers to provide antimicrobial activity, as demonstrated in a study where a coumarin-thiazole derivative was used in antimicrobial polyurethane coatings (El‐Wahab et al., 2014).
Synthesis Techniques
Research has also focused on synthesis techniques for chromene derivatives. An efficient novel one-pot synthesis of pyrazolyl-thiadiazinyl-2H-chromen-2-ones was reported, showcasing the diverse potential of chromene compounds in chemical synthesis (Pavurala et al., 2015).
Structural and Spectroscopic Analysis
Further studies have explored the structural and spectroscopic characteristics of related compounds. For instance, molecular docking and structural analyses have been conducted on hybrid compounds containing pyrazole and coumarin cores to support experimental studies with theoretical research, including Hirshfeld surface analysis and molecular docking against interleukin-6 (Sert et al., 2018).
Photoreactions and Synthesis
The photoinduced intramolecular coupling of acetylenic groups with the carbonyl center in chromen-4-ones, leading to the synthesis of angular tricyclic compounds, highlights another research avenue. This photoreaction exemplifies the diverse reactivity and potential applications of chromene derivatives in synthetic chemistry (Jindal et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c1-15-6-2-4-8-17(15)20-10-11-23(12-13-27-20)21(24)18-14-16-7-3-5-9-19(16)26-22(18)25/h2-9,14,20H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYGIUKNPKYGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-Pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2921582.png)
![2-[[1-(Difluoromethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2921587.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2921589.png)
![2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B2921591.png)

![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2921593.png)

![3-(2,6-dichlorophenyl)-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2921596.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2921597.png)
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetohydrazide](/img/structure/B2921598.png)
![N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2921599.png)
![4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2921600.png)
